molecular formula C9H13N5O4 B7796704 2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one

Cat. No.: B7796704
M. Wt: 260.26 g/mol
InChI Key: IRSCQMHQWWYFCW-QJWYSIDNSA-N
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Description

The compound with the identifier “2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one” involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst and magnesium metal, which facilitates the C-H alkylation reaction through a mechanical grinding method .

Industrial Production Methods

Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

The compound “2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound “2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one” exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological systems. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

What sets “this compound” apart from similar compounds is its specific molecular structure, which confers unique reactivity and functionality. This makes it particularly valuable in certain chemical reactions and applications where other compounds may not be as effective.

Properties

IUPAC Name

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCQMHQWWYFCW-QJWYSIDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1NC(=NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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